molecular formula C10H18N2O4 B2456780 (3R,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid CAS No. 1021428-21-6

(3R,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B2456780
CAS No.: 1021428-21-6
M. Wt: 230.264
InChI Key: OSQJCAMJAGJCSX-NKWVEPMBSA-N
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Description

(3R,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is often used as a building block in the synthesis of various pharmaceuticals and biologically active molecules due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as pyrrolidine derivatives.

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

    Formation of Carboxylic Acid: The carboxylic acid group is introduced through various methods, including oxidation or hydrolysis of ester intermediates.

    Chiral Resolution: The desired (3R,4R) configuration is achieved through chiral resolution techniques or asymmetric synthesis.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, ureas, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are employed under mild to moderate conditions.

Major Products

The major products formed from these reactions include various derivatives such as amides, esters, and alcohols, which are valuable intermediates in pharmaceutical synthesis.

Scientific Research Applications

(3R,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a precursor for the synthesis of biologically active peptides and proteins.

    Medicine: It is involved in the development of drugs targeting specific enzymes and receptors.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (3R,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include enzyme inhibition, receptor modulation, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid: This is the enantiomer of the compound and has different biological activities.

    (3R,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid: This compound has a different position of the carboxylic acid group, leading to distinct chemical properties.

Uniqueness

(3R,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is unique due to its specific chiral configuration, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules.

Properties

IUPAC Name

(3R,4R)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-4-6(8(13)14)7(11)5-12/h6-7H,4-5,11H2,1-3H3,(H,13,14)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQJCAMJAGJCSX-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333226
Record name (3R,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

492462-02-9, 1021428-21-6
Record name (3R,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(3R,4R)-4-amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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